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molecular formula C11H11BrN4O3 B8589691 1-(2-(2-bromoethoxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole

1-(2-(2-bromoethoxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole

Cat. No. B8589691
M. Wt: 327.13 g/mol
InChI Key: HWOPQDYZGLMPTG-UHFFFAOYSA-N
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Patent
US08637523B2

Procedure details

To a stirred mixture of 2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrophenol (3 g, 13.63 mmol) and K2CO3 (2.4 g, 17.79 mmol) in MeCN (30 mL) was added 1,2-dibromoethane (3.3 g, 17.71 mmol) at room temperature. The reaction mixture was stirred at room temperature for 18 h. The solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate (100 mL) and washed with brine (2×25 mL). The organic layer was dried over anhydrous sodium sulphate and concentrated in vacuo to give 1-(2-(2-bromoethoxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole (2.2 g, 49.5%) as a light orange solid. LC-MS (M+H)+=327.13. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.15 (1H, s), 8.09-8.04 (3H, m), 4.70-4.69 (2H, m), 3.99-3.97 (2H, m), 2.40 (3H, s).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]=[CH:5][N:4]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:8]=2[OH:16])[N:3]=1.C([O-])([O-])=O.[K+].[K+].[Br:23][CH2:24][CH2:25]Br>CC#N>[Br:23][CH2:24][CH2:25][O:16][C:8]1[CH:9]=[C:10]([N+:13]([O-:15])=[O:14])[CH:11]=[CH:12][C:7]=1[N:4]1[CH:5]=[N:6][C:2]([CH3:1])=[N:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1=NN(C=N1)C1=C(C=C(C=C1)[N+](=O)[O-])O
Name
Quantity
2.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
BrCCBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (100 mL)
WASH
Type
WASH
Details
washed with brine (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrCCOC1=C(C=CC(=C1)[N+](=O)[O-])N1N=C(N=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 49.5%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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